molecular formula C16H14N2O2 B6046136 N-(2-cyanophenyl)-2-phenoxypropanamide

N-(2-cyanophenyl)-2-phenoxypropanamide

Cat. No.: B6046136
M. Wt: 266.29 g/mol
InChI Key: HQDNBULPEWJWRQ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenoxypropanamide: is an organic compound that features a cyanophenyl group and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-phenoxypropanamide typically involves the reaction of 2-cyanobenzylamine with phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is usually achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-2-phenoxypropanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with specific protein targets.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, while the phenoxypropanamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-3-phenoxypropanamide
  • N-(2-cyanophenyl)-2-phenoxybutanamide
  • N-(2-cyanophenyl)-2-phenoxyacetamide

Comparison: N-(2-cyanophenyl)-2-phenoxypropanamide is unique due to the specific positioning of the phenoxy and cyanophenyl groups, which confer distinct chemical and biological properties. Compared to N-(2-cyanophenyl)-3-phenoxypropanamide, the 2-position substitution in this compound may result in different steric and electronic effects, influencing its reactivity and binding affinity. Similarly, the presence of an additional carbon in N-(2-cyanophenyl)-2-phenoxybutanamide can alter its physical properties and biological activity.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNBULPEWJWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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